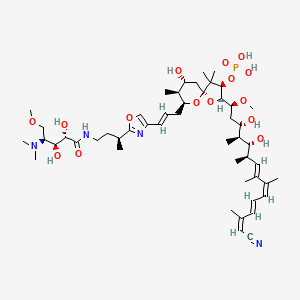
Calyculin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calyculin E is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are strong inhibitors of protein phosphatases, particularly serine/threonine protein phosphatases 1 and 2A
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calyculin E involves complex organic reactions due to its densely functionalized structure. The synthetic route typically includes the formation of multiple stereocenters and the incorporation of various functional groups. Key steps often involve aldol reactions, Wittig reactions, and macrolactonization . The reaction conditions are meticulously controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. Currently, it is primarily obtained through extraction from its natural source, the marine sponge Discodermia calyx. Advances in biotechnology and synthetic biology may offer future methods for large-scale production, such as the use of engineered microbial systems to produce this compound through biosynthetic pathways .
Analyse Des Réactions Chimiques
Types of Reactions
Calyculin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can yield alcohols .
Applications De Recherche Scientifique
Calyculin E has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme inhibition and protein phosphatase activity.
Biology: this compound is employed in cell biology to investigate cell cycle regulation and signal transduction pathways.
Medicine: Due to its potent cytotoxicity, it is explored as a potential anti-cancer agent.
Mécanisme D'action
Calyculin E exerts its effects primarily through the inhibition of serine/threonine protein phosphatases 1 and 2A. By inhibiting these enzymes, this compound disrupts the dephosphorylation of key proteins involved in cell cycle regulation and signal transduction. This leads to alterations in cellular processes such as mitosis and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calyculin E is part of a family of compounds that includes calyculin A, calyculin B, and calyculin C. These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry .
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups and stereochemistry, which may confer distinct biological activities and potency. This uniqueness makes it a valuable tool for studying protein phosphatase inhibition and its effects on cellular processes .
Propriétés
Numéro CAS |
133445-05-3 |
|---|---|
Formule moléculaire |
C50H81N4O15P |
Poids moléculaire |
1009.2 g/mol |
Nom IUPAC |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
Clé InChI |
FKAWLXNLHHIHLA-MJRDKPGKSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C/C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
SMILES canonique |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



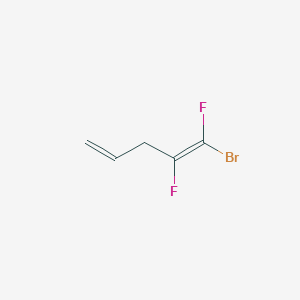
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
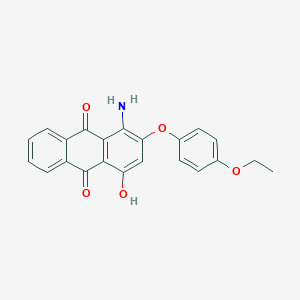
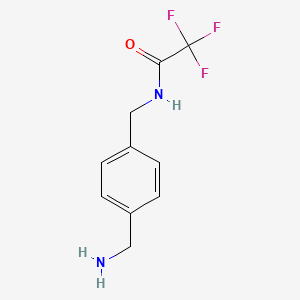
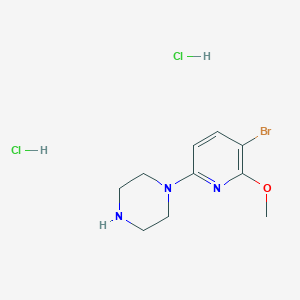
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
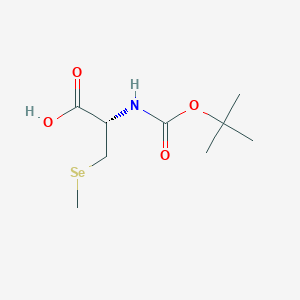
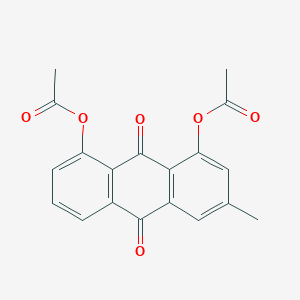
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
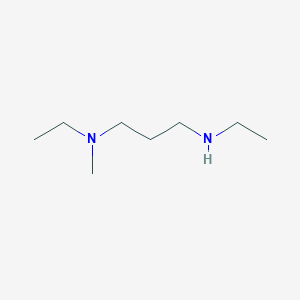

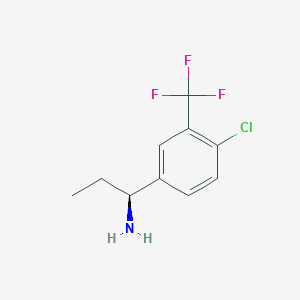
![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
